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Apatinib: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Introduction
Apatinib, also known as Rivoceranib, is a novel, orally administered small-molecule tyrosine

kinase inhibitor (TKI).[1][2] It has garnered significant attention in oncology for its potent anti-

angiogenic properties.[3] Developed by Advenchen Laboratories and further developed by

Jiangsu Hengrui Medicine, Apatinib has been approved in China for the treatment of

advanced or metastatic gastric cancer and is under investigation for a variety of other solid

tumors.[4][5] This guide provides an in-depth overview of Apatinib's chemical structure,

physicochemical properties, mechanism of action, and key experimental data.

Chemical Structure and Physicochemical Properties
Apatinib is a derivative of N-[4-(1-cyano-cyclopentyl) phenyl]-2-(4-pyridylmethyl) amino-3-

pyridine carboxamide.[2] Its structure is characterized by a pyridine carboxamide core linked to

a cyanocyclopentyl phenyl group and a pyridylmethylamino group.
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Property Value Reference

IUPAC Name

N-[4-(1-

cyanocyclopentyl)phenyl]-2-

[(pyridin-4-

yl)methylamino]pyridine-3-

carboxamide

[2]

Molecular Formula C₂₄H₂₃N₅O [4]

Molecular Weight
473.178 Da (Apatinib), 493.58

Da (Apatinib Mesylate)
[2][6]

CAS Number 811803-05-1 (Apatinib) [5]

InChI

1S/C24H23N5O/c25-17-24(11-

1-2-12-24)19-5-7-20(8-6-

19)29-23(30)21-4-3-13-27-

22(21)28-16-18-9-14-26-15-

10-18/h3-10,13-15H,1-2,11-

12,16H2,(H,27,28)(H,29,30)

[4]

InChI Key
WPEWQEMJFLWMLV-

UHFFFAOYSA-N
[4]

Solubility DMSO: 79-100 mg/mL [7]

A synthetic route for Apatinib involves the amidation reaction of N-(pyridin-4-ylmethyl)-2-

amino-3-picolinate and 1-(4-aminophenyl)cyclopentylcarbonitrile.[8]

Mechanism of Action
Apatinib's primary mechanism of action is the potent and highly selective inhibition of the

vascular endothelial growth factor receptor-2 (VEGFR-2), a key mediator of angiogenesis.[3][4]

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth,

invasion, and metastasis.[9]

By binding to the intracellular ATP-binding site of the VEGFR-2 tyrosine kinase domain,

Apatinib blocks the receptor's autophosphorylation upon stimulation by its ligand, VEGF.[3][6]
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This inhibition disrupts downstream signaling cascades crucial for endothelial cell proliferation,

migration, and survival.[3][6]

Inhibition of Signaling Pathways
Apatinib's blockade of VEGFR-2 phosphorylation leads to the suppression of multiple

downstream signaling pathways, including:

PI3K/AKT/mTOR Pathway: This pathway is vital for cell survival and proliferation. Apatinib
treatment leads to a reduction in the phosphorylation of AKT and mTOR.[9][10]

RAF/MEK/ERK (MAPK) Pathway: This cascade is central to regulating cell growth,

differentiation, and migration. Apatinib has been shown to decrease the phosphorylation of

ERK1/2.[9][11]

The inhibition of these pathways culminates in the anti-angiogenic and anti-tumor effects of

Apatinib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 16 Tech Support

https://synapse.patsnap.com/article/what-is-the-mechanism-of-apatinib-mesylate
https://pmc.ncbi.nlm.nih.gov/articles/PMC4654530/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8798633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4941382/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8798633/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6220519/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF

VEGFR-2

 Binds

PI3K

 Activates

RAF

AKT

mTOR

Survival

Cell Proliferation

MEK

ERK

Migration

Angiogenesis

Apatinib

 Inhibits
Phosphorylation

Click to download full resolution via product page

Caption: Apatinib inhibits the VEGF/VEGFR-2 signaling pathway.

Multi-Target Kinase Inhibition
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While highly selective for VEGFR-2, Apatinib also exhibits inhibitory activity against other

tyrosine kinases, contributing to its broad anti-tumor effects.[1][4]

Kinase Target IC₅₀ Value Reference

VEGFR-2 1 nM [5][7]

Ret 13 nM [5][7]

c-Kit 429 nM [5][7]

c-Src 530 nM [5][7]

Additional Anti-Tumor Effects
Induction of Apoptosis: By suppressing survival signals, Apatinib promotes programmed cell

death in cancer cells.[10][12]

Reversal of Multidrug Resistance (MDR): Apatinib has been shown to reverse MDR

mediated by ATP-binding cassette (ABC) transporters like ABCB1 (P-gp) and ABCG2

(BCRP) by inhibiting their efflux function, thereby increasing the intracellular concentration of

co-administered chemotherapeutic agents.[4][13]

Induction of Autophagy: Apatinib can induce autophagy in certain cancer cells, a complex

process that can either promote cell survival or cell death depending on the cellular context.

[12][14]
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Caption: Multifaceted anti-tumor mechanisms of Apatinib.

Pharmacokinetics and Metabolism
Apatinib is administered orally and exhibits non-linear dose proportionality, with dose-

normalized exposure decreasing as the dose increases.[2][15]
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Pharmacokinetic
Parameter

Value (Healthy Volunteers
& Patients)

Reference

Time to Peak (Tₘₐₓ) ~3-4 hours [2]

Half-life (T₁/₂) ~9 hours [2]

Apparent Clearance (CL/F) 57.8 L/h [15]

Apparent Volume at Steady-

State
112.5 L [15]

Primary Metabolism
CYP3A4/5 (major), CYP2D6,

CYP2C9, CYP2E1 (minor)
[2][16]

Excretion
Feces (~69.8%), Urine

(~7.02%) within 96 hours
[2][16]

Apatinib is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[16]

The main biotransformation pathways include hydroxylation, N-dealkylation, oxidation, and

glucuronidation.[2][16] Nine major metabolites have been identified, with the parent drug,

Apatinib, being the major contributor to the overall pharmacological activity.[16]

Preclinical and Clinical Efficacy
In Vitro Activity
Apatinib has demonstrated potent inhibitory effects on the proliferation of various cancer cell

lines in a dose-dependent manner.

Cell Line (Cancer Type) IC₅₀ Value (48h/72h) Reference

H1975 (Lung Cancer)
~10-20 µM (Inhibitory effect

observed)
[12][17]

H446 (Lung Cancer)
~10-20 µM (Inhibitory effect

observed)
[12][17]

HT29 (Colorectal Cancer) 21.05 ± 1.54 µM (48h) [18]

HCT116 (Colorectal Cancer) 20.17 ± 1.12 µM (48h) [18]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://pubmed.ncbi.nlm.nih.gov/27379402/
https://pubmed.ncbi.nlm.nih.gov/27379402/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://pubmed.ncbi.nlm.nih.gov/23509226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://pubmed.ncbi.nlm.nih.gov/23509226/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23509226/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9276937/
https://pubmed.ncbi.nlm.nih.gov/23509226/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/23509226/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11459337/
https://e-century.us/files/ijcem/12/6/ijcem0089740.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11459337/
https://e-century.us/files/ijcem/12/6/ijcem0089740.pdf
https://www.researchgate.net/figure/IC-50-value-of-apatinib-in-various-CRC-cell-lines_tbl1_325444063
https://www.researchgate.net/figure/IC-50-value-of-apatinib-in-various-CRC-cell-lines_tbl1_325444063
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vivo Efficacy (Xenograft Models)
Apatinib, administered orally, has shown significant anti-tumor efficacy in various human tumor

xenograft models in mice, both as a monotherapy and in combination with chemotherapy.[6][7]

Xenograft Model Treatment Outcome Reference

A549, H1975, H446

(Lung)

80-120 mg/kg/day

(oral)

Significant inhibition of

tumor growth, reduced

microvessel density

(CD31), reduced

proliferation (Ki67).

[17]

SGC-7901, BGC-823

(Gastric)
Not specified

Delayed tumor

growth, decreased

tumor volume and

weight.

[19]

CT26 (Colorectal) Not specified
Strong suppression of

tumor growth.
[20]

CNE-2

(Nasopharyngeal)
Not specified

Reduced VEGFR-2

expression, lower

microvascular density,

increased apoptosis.

[21]

Clinical Trials
A pivotal Phase III clinical trial (NCT01512745) evaluated Apatinib as a third-line or further

treatment for patients with advanced or metastatic gastric or gastroesophageal junction

adenocarcinoma.[22][23]
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Parameter
Apatinib
(n=176)

Placebo
(n=91)

Hazard
Ratio (HR)

P-value Reference

Median

Overall

Survival (OS)

6.5 months 4.7 months 0.709 0.0156 [22]

Median

Progression-

Free Survival

(PFS)

2.6 months 1.8 months 0.444 < 0.001 [22]

Objective

Response

Rate (ORR)

2.84% 0% - - [23]

The most common grade 3-4 adverse events included hand-foot syndrome, proteinuria, and

hypertension.[22][23]

Experimental Protocols
Protocol: In Vitro IC₅₀ Determination via CCK-8 Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of

Apatinib on cancer cell proliferation.

Cell Seeding: Plate cancer cells (e.g., HT29, HCT116) in 96-well plates at a density of 5x10³

to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and

5% CO₂ to allow for cell attachment.[24]

Drug Preparation: Prepare a stock solution of Apatinib in DMSO. Create a series of serial

dilutions in complete culture medium to achieve final concentrations ranging from, for

example, 0 to 100 µM. A vehicle control group containing the highest concentration of DMSO

should be included.

Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared

Apatinib dilutions or control medium to the respective wells. Each concentration should be

tested in triplicate or quadruplicate.[24]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 16 Tech Support

https://ascopubs.org/doi/10.1200/JCO.2015.63.5995
https://ascopubs.org/doi/10.1200/JCO.2015.63.5995
https://www.asco.org/abstracts-presentations/ABSTRACT125661
https://ascopubs.org/doi/10.1200/JCO.2015.63.5995
https://www.asco.org/abstracts-presentations/ABSTRACT125661
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9909954/
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9909954/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and

5% CO₂.[18]

Viability Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well. Incubate for

1-4 hours at 37°C.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[24]

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

vehicle control (100% viability). Plot the cell viability against the logarithm of the Apatinib
concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the

IC₅₀ value using software like GraphPad Prism.[24]
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Caption: Workflow for in vitro IC50 determination of Apatinib.
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Protocol: In Vivo Xenograft Efficacy Study
This protocol describes a typical subcutaneous xenograft model in immunodeficient mice to

evaluate the anti-tumor activity of Apatinib.

Animal Model: Use 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID).

Allow a one-week acclimatization period. All procedures must be approved by an Institutional

Animal Care and Use Committee (IACUC).

Cell Implantation: Harvest cancer cells (e.g., A549, H1975) during their logarithmic growth

phase. Resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel at a

concentration of 5x10⁶ to 1x10⁷ cells/100-200 µL. Subcutaneously inject the cell suspension

into the right flank of each mouse.[17]

Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors

reach a palpable volume (e.g., 100-200 mm³), randomize the mice into treatment and control

groups (n=6-10 per group). Tumor volume is typically calculated using the formula: Volume =

(Length × Width²) / 2.

Drug Administration:

Treatment Group(s): Prepare Apatinib in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose sodium). Administer Apatinib orally via gavage once daily at

specified doses (e.g., 80 mg/kg, 120 mg/kg).[17]

Control Group: Administer the vehicle alone following the same schedule and route.

Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body

weight and general health status throughout the study.

Study Endpoint: Continue treatment for a defined period (e.g., 21 consecutive days).[17] At

the end of the study, euthanize the mice. Excise, weigh, and photograph the tumors.

Tissue Analysis (Optional): Fix a portion of the tumor tissue in formalin for

immunohistochemical (IHC) analysis of biomarkers like Ki-67 (proliferation), CD31

(microvessel density), and cleaved caspase-3 (apoptosis).[17] Snap-freeze another portion

for Western blot analysis of signaling pathway proteins.[17]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://e-century.us/files/ijcem/12/6/ijcem0089740.pdf
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://www.benchchem.com/product/b1193564?utm_src=pdf-body
https://e-century.us/files/ijcem/12/6/ijcem0089740.pdf
https://e-century.us/files/ijcem/12/6/ijcem0089740.pdf
https://e-century.us/files/ijcem/12/6/ijcem0089740.pdf
https://e-century.us/files/ijcem/12/6/ijcem0089740.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1193564?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Compare the mean tumor volumes and weights between the treatment and

control groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol: Phase III Clinical Trial Design Summary
(Gastric Cancer)
This summarizes the design of the pivotal randomized controlled trial for Apatinib in advanced

gastric cancer (NCT01512745).

Study Design: A randomized, double-blind, placebo-controlled, multicenter Phase III trial.[22]

[23]

Patient Population: Patients aged 18-70 with histologically confirmed advanced or metastatic

adenocarcinoma of the stomach or gastroesophageal junction who had failed at least two

prior lines of chemotherapy.[25][26] Key inclusion criteria included an ECOG performance

status of 0-1 and at least one measurable lesion.[25]

Randomization and Treatment: Patients were randomized in a 2:1 ratio to receive either

Apatinib (850 mg, once daily) or a matching placebo.[23] Treatment was administered in 28-

day cycles.

Primary Endpoints: Overall Survival (OS).[23]

Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR),

and safety.[22][23]

Stratification: Patients were stratified based on the number of metastatic sites (≤2 or >2).[23]

Efficacy Assessment: Tumor response was evaluated according to RECIST criteria. Survival

data was collected throughout the study.

Safety Assessment: Adverse events were monitored and graded according to the National

Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
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Apatinib is a potent, orally available, selective inhibitor of VEGFR-2 with significant anti-

angiogenic and anti-tumor properties. Its mechanism of action is well-defined, involving the

blockade of key signaling pathways that drive tumor growth and vascularization. Preclinical and

clinical data have firmly established its efficacy, particularly in the setting of chemotherapy-

refractory advanced gastric cancer. Ongoing research continues to explore its therapeutic

potential across a broad range of malignancies, both as a monotherapy and in combination

with other anti-cancer agents, solidifying its role as a valuable targeted therapy in oncology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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